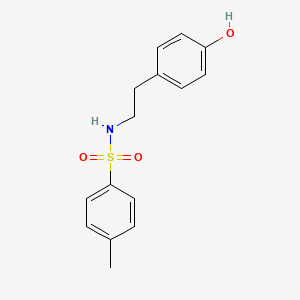![molecular formula C8H9NO2 B14247104 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane CAS No. 349490-91-1](/img/structure/B14247104.png)
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of tricyclo[2.2.1.0~2,6~]heptane derivatives under controlled conditions. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid, and the process is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro alcohols, while reduction can produce amines .
Scientific Research Applications
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, participating in various chemical reactions that can modify biological molecules. The pathways involved often include redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.0~2,6~]heptane: A parent compound with a similar tricyclic structure but lacking the nitro group.
1,3,3-Trimethyltricyclo[2.2.1.0~2,6~]heptane: Another derivative with different substituents on the tricyclic framework.
Uniqueness
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
349490-91-1 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-(nitromethylidene)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C8H9NO2/c10-9(11)3-7-4-1-5-6(2-4)8(5)7/h3-6,8H,1-2H2 |
InChI Key |
ANYQHTIHZBVGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C2=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


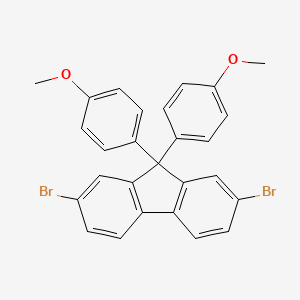
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
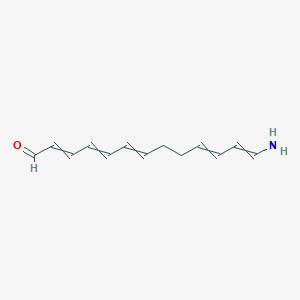
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
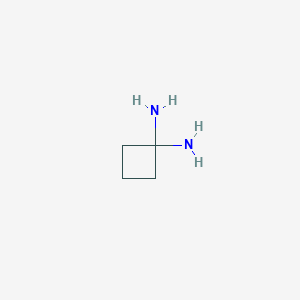
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
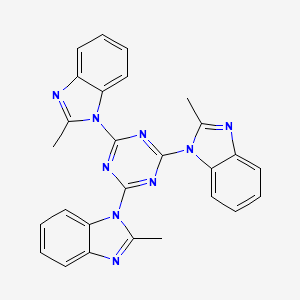
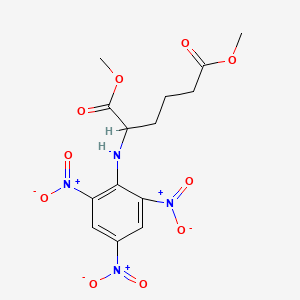
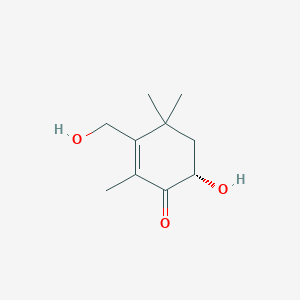
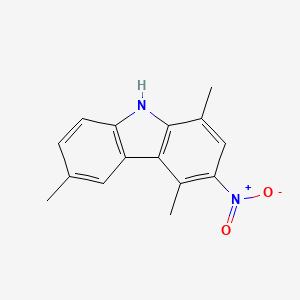
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

